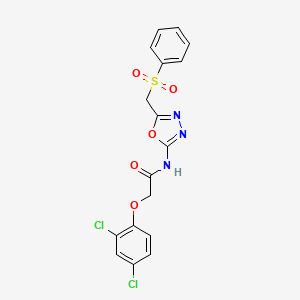
N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine, also known as DPA-713, is a small molecule that has been extensively studied for its potential use as a radiotracer in positron emission tomography (PET) imaging. DPA-713 binds to the translocator protein (TSPO), which is upregulated in activated microglia and astrocytes in the brain, making it a promising tool for imaging neuroinflammation.
Mechanism of Action
N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine binds to the TSPO, which is located on the outer mitochondrial membrane and is upregulated in activated microglia and astrocytes in the brain. The exact role of TSPO in neuroinflammation is not fully understood, but it is thought to be involved in the regulation of mitochondrial function and the production of reactive oxygen species.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine has been shown to have minimal toxicity and is well-tolerated in animal models. It does not appear to have any significant effects on normal brain function or behavior. However, its use as a radiotracer in PET imaging does involve exposure to ionizing radiation, which can have potential risks.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine in lab experiments include its high selectivity for TSPO and its ability to provide non-invasive imaging of neuroinflammation. However, its use as a radiotracer in PET imaging requires specialized equipment and expertise, and it can be expensive and time-consuming to produce and administer. Additionally, the interpretation of PET imaging results with N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine can be complex and requires careful consideration of various factors, including the timing of imaging and the choice of reference region.
Future Directions
There are several potential future directions for research with N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine. One area of interest is the use of N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine in the early detection and monitoring of neuroinflammation in various neurological disorders. Another potential application is the use of N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine in the development of new therapies for neuroinflammatory conditions. Additionally, there is ongoing research into the development of new radiotracers that can provide even more specific and sensitive imaging of neuroinflammation in the brain.
Synthesis Methods
The synthesis of N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine involves several steps, including the reaction of 2,4-dimethoxyaniline with nitric acid to form 2,4-dimethoxy-1-nitrobenzene, followed by reaction with 2-amino-5-chloropyrimidine to form N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine. The final product is purified by column chromatography and characterized by various analytical techniques, including NMR and mass spectrometry.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine has been used in several preclinical studies to investigate neuroinflammation in various neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and stroke. PET imaging with N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine has shown increased binding in regions of the brain associated with neuroinflammation, providing a non-invasive method for detecting and monitoring disease progression.
properties
IUPAC Name |
4-N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O4/c1-20-7-3-4-8(9(5-7)21-2)16-12-10(17(18)19)11(13)14-6-15-12/h3-6H,1-2H3,(H3,13,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVUSZWHUFVMIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-5-nitropyrimidine-4,6-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2,4-Dimethylphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2391251.png)


![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,3,4-trifluorophenyl)methanone](/img/structure/B2391256.png)
![5-(Methylsulfonyl)-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2391257.png)
![5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-5-oxopentanoic acid](/img/structure/B2391258.png)
![N-[4-[2-ethylsulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2391260.png)



![2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid](/img/no-structure.png)
![(Z)-ethyl 2-(6-sulfamoyl-2-((3,4,5-triethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2391269.png)
![2-(Bromomethyl)-2-(trifluoromethyl)bicyclo[2.2.2]octane](/img/structure/B2391272.png)